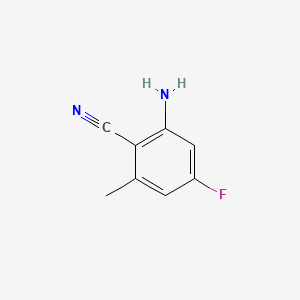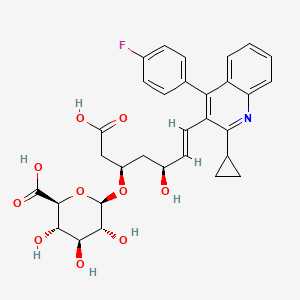![molecular formula C11H19NO9 B583364 CMP SIALIC ACID, [SIALIC-6-14C] CAS No. 147385-62-4](/img/new.no-structure.jpg)
CMP SIALIC ACID, [SIALIC-6-14C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CMP SIALIC ACID, [SIALIC-6-14C] is a radiolabeled form of cytidine 5’-monophosphate sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These acids play crucial roles in cellular recognition, signaling, and stability of glycoproteins . The radiolabeling with carbon-14 allows for the tracking and study of sialic acid metabolism and its incorporation into glycoconjugates.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of CMP SIALIC ACID, [SIALIC-6-14C] typically involves the enzymatic synthesis using CMP-sialic acid synthetase. This enzyme catalyzes the reaction between cytidine triphosphate (CTP) and sialic acid to form CMP-sialic acid . The radiolabeled sialic acid can be synthesized by incorporating carbon-14 into the sialic acid precursor before the enzymatic reaction.
Industrial Production Methods: Industrial production of CMP SIALIC ACID, [SIALIC-6-14C] involves large-scale fermentation processes using genetically engineered bacteria that express CMP-sialic acid synthetase. The bacteria are cultured in media containing the radiolabeled precursor, and the CMP SIALIC ACID, [SIALIC-6-14C] is subsequently purified using chromatographic techniques .
化学反応の分析
Types of Reactions: CMP SIALIC ACID, [SIALIC-6-14C] undergoes various biochemical reactions, primarily involving sialyltransferases. These enzymes transfer the sialic acid moiety from CMP-sialic acid to acceptor molecules such as glycoproteins and glycolipids .
Common Reagents and Conditions: The common reagents used in these reactions include sialyltransferases, acceptor substrates (glycoproteins or glycolipids), and buffer solutions to maintain optimal pH and ionic strength .
Major Products: The major products of these reactions are sialylated glycoproteins and glycolipids, which are essential components of cell membranes and play roles in cell-cell interactions and signaling .
科学的研究の応用
CMP SIALIC ACID, [SIALIC-6-14C] is widely used in scientific research due to its radiolabeling, which allows for the tracking and quantification of sialic acid incorporation into glycoconjugates. Some key applications include:
作用機序
The mechanism of action of CMP SIALIC ACID, [SIALIC-6-14C] involves its role as a donor substrate for sialyltransferases. These enzymes catalyze the transfer of the sialic acid moiety from CMP-sialic acid to acceptor molecules, forming sialylated glycoconjugates . The radiolabeling with carbon-14 allows researchers to track the incorporation and metabolism of sialic acid in biological systems.
類似化合物との比較
CMP SIALIC ACID, [SIALIC-6-14C] can be compared with other sialic acid derivatives such as:
CMP-N-acetylneuraminic acid (CMP-Neu5Ac): The most common form of CMP-sialic acid, widely used in sialylation reactions.
CMP-N-glycolylneuraminic acid (CMP-Neu5Gc): Another naturally occurring sialic acid derivative, less common in humans but found in other mammals.
CMP-KDN (CMP-2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid): A sialic acid derivative found in aquatic organisms and some bacteria.
The uniqueness of CMP SIALIC ACID, [SIALIC-6-14C] lies in its radiolabeling, which provides a powerful tool for studying sialic acid metabolism and its role in various biological processes.
特性
CAS番号 |
147385-62-4 |
|---|---|
分子式 |
C11H19NO9 |
分子量 |
321.224 |
IUPAC名 |
(2S,4S,5S,6S)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChIキー |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














